2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[(1-methyl-5-oxopyrrolidin-3-yl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-12-6-8(5-10(12)15)7-13-9(14)3-2-4-11-13/h2-4,8H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDIIXQCJDZYTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is the 3CL protease of coronaviruses. This protease plays a crucial role in the life cycle of the virus, making it an attractive target for antiviral drug development.
Mode of Action
The compound this compound interacts with the 3CL protease by binding to its active site. This binding inhibits the protease’s activity, thereby preventing the virus from replicating within the host cell.
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives, which this compound is a part of, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases.
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one in laboratory settings.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported.
Metabolic Pathways
The metabolic pathways involving this compound are not currently known.
Biological Activity
2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer activity, enzyme inhibition, and other pharmacological effects.
Anticancer Activity
Recent studies have indicated that derivatives of pyridazinones exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma).
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 15.4 |
| Compound B | HeLa | 20.1 |
| 2-DHP | HCT-116 | 18.7 |
| 2-DHP | HeLa | 22.5 |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
Enzyme Inhibition
The mechanism of action of this compound may involve the inhibition of specific enzymes. For example, studies have shown that certain pyridazinone derivatives can inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to increased DNA damage in cancer cells, making these compounds potential candidates for further development as anticancer agents.
Study on Topoisomerase Inhibition
A study published in the International Journal of Anticancer Research explored the structure-activity relationship (SAR) of pyridazinone derivatives. The results demonstrated that modification of the substituents on the pyridazinone ring significantly affected the inhibitory activity against topoisomerase I.
Findings:
- Compound C showed an IC50 value of 12 µM against topoisomerase I.
- Molecular docking studies indicated that these compounds bind effectively to the active site of the enzyme.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that derivatives of this compound may have favorable absorption and distribution characteristics, although detailed studies are still required to assess their safety profile comprehensively.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The dihydropyridazinone scaffold is shared among several analogs, but substituent variations significantly alter their properties:
Key Observations:
Substituent Effects on Planarity: The benzimidazole-substituted analog () exhibits near-planarity (interplanar angle: 3.69°), favoring π-π stacking and strong hydrogen bonds. In contrast, the dichloro-methylphenyl analog () likely adopts a less planar conformation due to steric hindrance from chlorine atoms, reducing crystallinity . The target compound’s pyrrolidinone group may introduce moderate planarity disruption but enhance solubility via polar interactions.
Hydrogen-Bonding Networks: The benzimidazole analog forms two distinct N–H···O bonds, critical for stabilizing its orthorhombic lattice .
Physicochemical and Commercial Relevance: Halogenated derivatives (e.g., 4,5-dichloro) are commercially available at high purity (>97%) but may exhibit lower solubility due to lipophilic Cl substituents . The pyrrolidinone group in the target compound may balance lipophilicity and polarity, making it more suitable for drug delivery.
Methodological Consistency
Structural data for analogs were determined using SHELX programs (e.g., SHELXL for refinement), ensuring standardized crystallographic protocols . This methodological uniformity supports reliable comparisons of bond lengths, angles, and intermolecular interactions across compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
